molecular formula C20H16Cl3NO B2692796 1-(3-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone CAS No. 339103-99-0

1-(3-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone

Cat. No.: B2692796
CAS No.: 339103-99-0
M. Wt: 392.7
InChI Key: DCCWWQXKTNNTBH-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone is a synthetic organic compound characterized by the presence of chlorinated benzyl groups attached to a pyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzyl chloride, 2,6-dichlorobenzyl chloride, and 2-methyl-4(1H)-pyridinone.

    Nucleophilic Substitution: The reaction proceeds through nucleophilic substitution, where the chlorinated benzyl chlorides react with the pyridinone core in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures (80-100°C) to facilitate the substitution process.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up: Scaling up the reaction to larger volumes while maintaining reaction conditions to ensure consistent product quality.

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and reduce production time.

    Automation: Implementing automated systems for precise control of reaction parameters and monitoring of product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorinated benzyl groups can undergo substitution reactions with nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles in the presence of a base (e.g., sodium hydroxide) in an organic solvent (e.g., DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of new compounds with substituted benzyl groups.

Scientific Research Applications

1-(3-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound with applications in drug discovery and development.

    Biological Studies: Used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Materials Science: Explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone involves:

    Molecular Targets: Interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

    Binding Interactions: The chlorinated benzyl groups and pyridinone core may facilitate binding interactions with target molecules, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorobenzyl)-3-(2,4-dichlorobenzyl)-2-methyl-4(1H)-pyridinone
  • 1-(3-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-ethyl-4(1H)-pyridinone
  • 1-(3-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-quinolinone

Uniqueness

1-(3-chlorobenzyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone is unique due to:

  • Structural Features : The specific arrangement of chlorinated benzyl groups and the pyridinone core.
  • Reactivity : Its distinct reactivity profile in various chemical reactions.
  • Applications : Its potential applications in diverse fields, including medicinal chemistry, materials science, and industrial processes.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl3NO/c1-13-16(11-17-18(22)6-3-7-19(17)23)20(25)8-9-24(13)12-14-4-2-5-15(21)10-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCWWQXKTNNTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CC2=CC(=CC=C2)Cl)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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